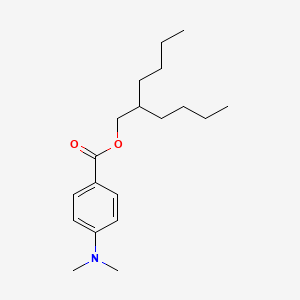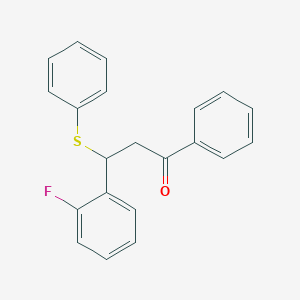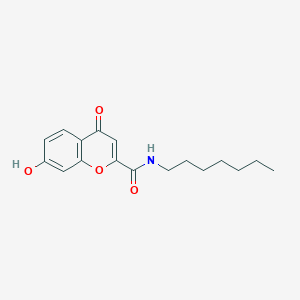![molecular formula C12H9ClN2O B14184395 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-66-5](/img/structure/B14184395.png)
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 1st position, and a dihydroquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of 2-(acylethynyl)pyrroles through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrroloquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase enzymes and other signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrroloquinoline structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 9th position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
917890-66-5 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
9-chloro-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C12H9ClN2O/c1-6-5-14-8-2-3-9-12(11(6)8)7(13)4-10(16)15-9/h2-5,14H,1H3,(H,15,16) |
Clé InChI |
RRKRJBJIOGDGIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C3=C(C=C2)NC(=O)C=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)


![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)

